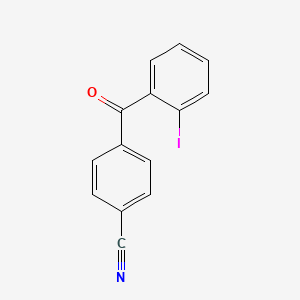![molecular formula C12H9ClO B1613123 2'-Chloro[1,1'-biphenyl]-3-ol CAS No. 149950-34-5](/img/structure/B1613123.png)
2'-Chloro[1,1'-biphenyl]-3-ol
Overview
Description
Scientific Research Applications
Catalytic Reactions and Synthesis
- Palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has shown broad substrate scope and successful application to pharmaceuticals containing a chloro group. These arylated products can be transformed into triphenylene derivatives (Kinoshita et al., 2023).
- Studies on biphenyl-2-ols have demonstrated regioselective mono- and diarylation reactions, producing various derivatives through treatment with aryl iodides in the presence of a palladium catalyst (Satoh et al., 1998).
- Novel synthesis methods for 2,2'-biphenols have been developed, involving Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols (Duan et al., 2016).
Environmental Applications
- Biphenyl dioxygenases, involved in the transformation of chlorinated biphenyls derived from hydroxylation, play a significant role in mitigating the risks posed by chlorinated hydroxybiphenyls, which have estrogenic, immunosuppressive, and carcinogenic activities (Furukawa et al., 2004).
- The TiO2 photocatalytic degradation of 2-chlorobiphenyl in water has been investigated, revealing that the degradation of such compounds in aqueous solutions involves the formation of various intermediates, ultimately leading to the breakdown into CO2 and HCl (Hong et al., 1998).
Analytical Chemistry
- A chromatographic method has been developed for the determination of biphenyl-2-ol (BPh) and other substances in surface water, demonstrating the capabilities of high-performance liquid chromatography in environmental analysis (Baranowska & Wojciechowska, 2012).
- A sensitive spectrofluorimetric method has been described for determining (1,1′-biphenyl)-2-ol residues in water, showing improved sensitivity compared to other methods (Vílchez et al., 1993).
Safety And Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPFQICZVMDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622078 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)phenol | |
CAS RN |
149950-34-5 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



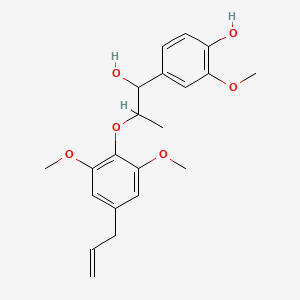
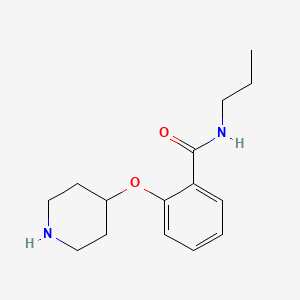
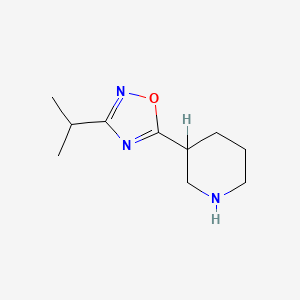
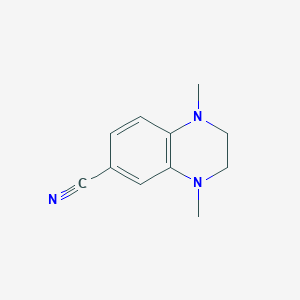

![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)
![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)
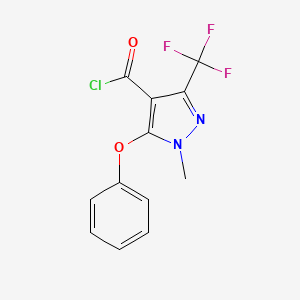
![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)
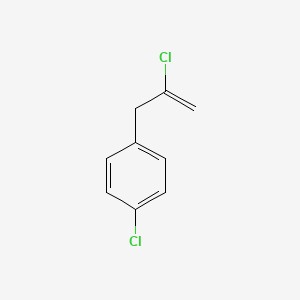
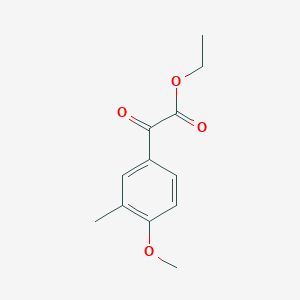
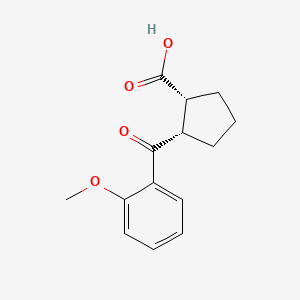
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
